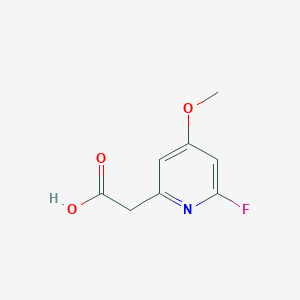
Fmoc-4-phenyl-3-methyl-L-phenylalanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-4-phenyl-3-methyl-L-phenylalanine is a derivative of phenylalanine, an essential amino acid. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group during the coupling reactions. The compound also features a phenyl group and a methyl group attached to the phenylalanine backbone, which can influence its chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-4-phenyl-3-methyl-L-phenylalanine typically involves the protection of the amino group of phenylalanine with the Fmoc groupThe reaction conditions often include the use of organic solvents such as dimethylformamide (DMF) and reagents like Fmoc chloride for the protection step .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are scaled up to accommodate larger quantities. These methods often involve automated peptide synthesizers that can efficiently handle the protection and coupling steps. The use of high-purity reagents and solvents is crucial to ensure the quality and consistency of the final product.
化学反応の分析
Types of Reactions
Fmoc-4-phenyl-3-methyl-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: The phenyl and methyl groups can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The Fmoc group can be removed or substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and bases like piperidine for the removal of the Fmoc group .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, Fmoc-4-phenyl-3-methyl-L-phenylalanine is used as a building block in the synthesis of peptides and peptidomimetics. Its unique structure allows for the creation of peptides with specific properties and functions .
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It can be incorporated into peptides that mimic natural substrates or inhibitors, providing insights into the mechanisms of biological processes .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Peptides containing this compound can be designed to target specific receptors or enzymes, offering new avenues for drug development .
Industry
In the industrial sector, this compound is used in the production of biofunctional materials, such as hydrogels and nanostructures. These materials have applications in drug delivery, tissue engineering, and regenerative medicine .
作用機序
The mechanism of action of Fmoc-4-phenyl-3-methyl-L-phenylalanine involves its ability to interact with specific molecular targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can influence the folding and stability of peptides and proteins, affecting their biological activity. The Fmoc group also plays a role in protecting the amino group during synthesis, allowing for selective reactions at other sites .
類似化合物との比較
Similar Compounds
Fmoc-phenylalanine: Lacks the additional phenyl and methyl groups, making it less hydrophobic and less bulky.
Fmoc-4-methyl-L-phenylalanine: Contains a methyl group but lacks the additional phenyl group, resulting in different steric and electronic properties
Uniqueness
Fmoc-4-phenyl-3-methyl-L-phenylalanine is unique due to the presence of both phenyl and methyl groups, which enhance its hydrophobicity and steric bulk. These features can influence the self-assembly and stability of peptides containing this compound, making it valuable for the design of biofunctional materials and therapeutic peptides .
特性
分子式 |
C31H27NO4 |
|---|---|
分子量 |
477.5 g/mol |
IUPAC名 |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-methyl-4-phenylphenyl)propanoic acid |
InChI |
InChI=1S/C31H27NO4/c1-20-17-21(15-16-23(20)22-9-3-2-4-10-22)18-29(30(33)34)32-31(35)36-19-28-26-13-7-5-11-24(26)25-12-6-8-14-27(25)28/h2-17,28-29H,18-19H2,1H3,(H,32,35)(H,33,34)/t29-/m0/s1 |
InChIキー |
LNZULTSYTDNSBW-LJAQVGFWSA-N |
異性体SMILES |
CC1=C(C=CC(=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=CC=CC=C5 |
正規SMILES |
CC1=C(C=CC(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


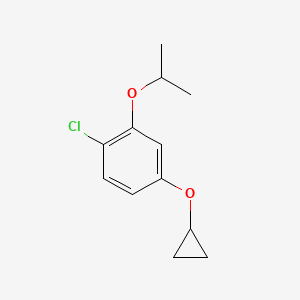
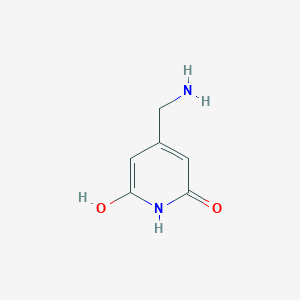
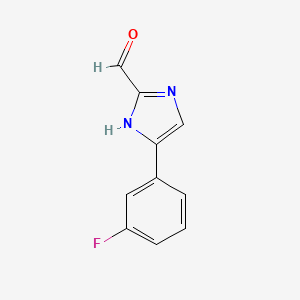
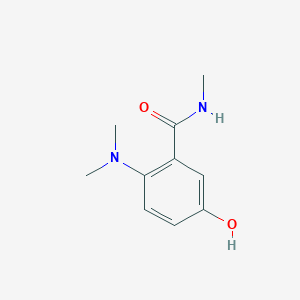
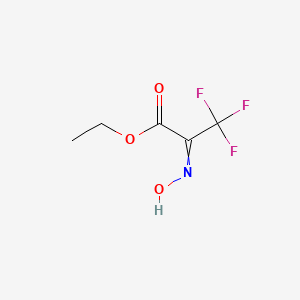
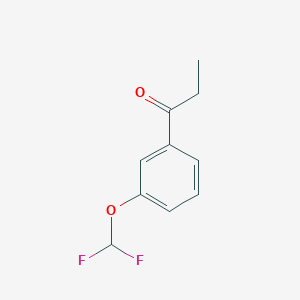

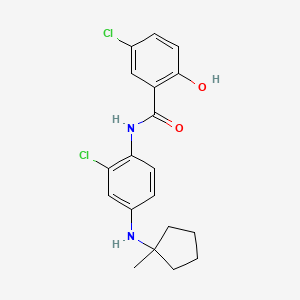
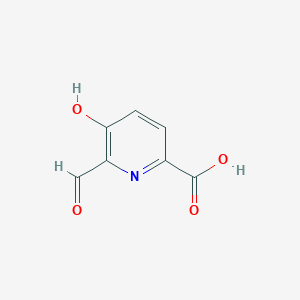
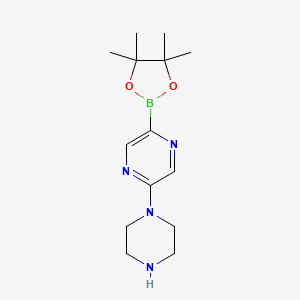
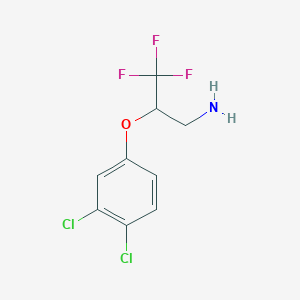
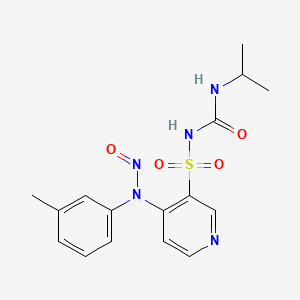
![[4-Nitro-6-(trifluoromethyl)pyridin-2-YL]methylamine](/img/structure/B14854275.png)
